5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride
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Overview
Description
5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride is a derivative of barbituric acid, a class of compounds known for their sedative and hypnotic properties. This compound is characterized by the presence of an ethyl group and a 4-methylpiperidino group attached to the barbituric acid core, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride typically involves the following steps:
Formation of Barbituric Acid Core: The initial step involves the condensation of urea with malonic acid or its derivatives to form barbituric acid.
Introduction of Ethyl and 4-Methylpiperidino Groups: The ethyl group is introduced through alkylation reactions, while the 4-methylpiperidino group is added via nucleophilic substitution reactions.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Scientific Research Applications
5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic applications, such as sedative and anticonvulsant properties.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. Additionally, it modulates chloride ion channels, contributing to its overall pharmacological activity.
Comparison with Similar Compounds
Similar Compounds
Phenobarbital: Another barbituric acid derivative with similar sedative and anticonvulsant properties.
Amobarbital: Known for its hypnotic and sedative effects, used in the management of insomnia and seizures.
Secobarbital: A barbiturate with short-acting sedative properties.
Uniqueness
5-Ethyl-5-(4-methylpiperidino)barbituric acid hydrochloride is unique due to the presence of the 4-methylpiperidino group, which imparts distinct pharmacological properties compared to other barbiturates. This structural difference influences its binding affinity and interaction with GABA receptors, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
5-ethyl-5-(4-methylpiperidin-1-ium-1-yl)-1,3-diazinane-2,4,6-trione;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3.ClH/c1-3-12(15-6-4-8(2)5-7-15)9(16)13-11(18)14-10(12)17;/h8H,3-7H2,1-2H3,(H2,13,14,16,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMICAYHOHUYNRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)[NH+]2CCC(CC2)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109405-43-8 |
Source
|
Record name | Barbituric acid, 5-ethyl-5-(4-methylpiperidino)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109405438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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